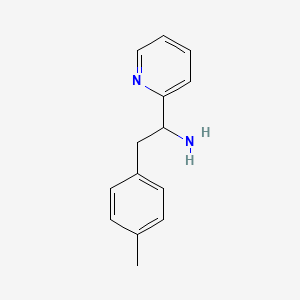

2,3-dihydro-1H-indene-1,5-diamine

Übersicht

Beschreibung

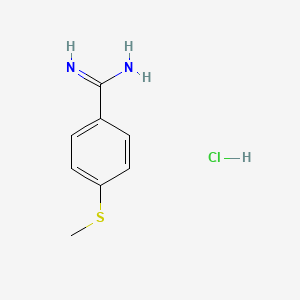

2,3-dihydro-1H-indene-1,5-diamine is a chemical compound with the IUPAC name 1,5-indanediamine . It has a molecular weight of 148.21 . The compound is also known by its CAS Number: 917388-94-4 .

Molecular Structure Analysis

The InChI code for 2,3-dihydro-1H-indene-1,5-diamine is 1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2 . This code provides a standard way to encode the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 2,3-dihydro-1H-indene-1,5-diamine, focusing on six unique fields:

Pharmaceutical Development

2,3-Dihydro-1H-indene-1,5-diamine is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the creation of derivatives that can act as dopamine receptor agonists and CCR2 antagonists . These compounds are crucial in the treatment of neurological disorders and inflammatory diseases, respectively.

Cancer Research

This compound has shown potential in cancer research, particularly as a Discoidin Domain Receptor 1 (DDR1) inhibitor . DDR1 inhibitors are being studied for their ability to impede cancer cell proliferation and metastasis, making 2,3-dihydro-1H-indene-1,5-diamine a promising candidate for anti-cancer drug development.

Neuropharmacology

In neuropharmacology, derivatives of 2,3-dihydro-1H-indene-1,5-diamine are explored for their role as 5-HT2A receptor agonists . These compounds can influence serotonin pathways, which are critical in managing conditions like depression, anxiety, and schizophrenia. Their hallucinogenic properties also make them subjects of study for understanding and potentially treating various psychiatric disorders.

Synthetic Chemistry

The compound is used as a building block in synthetic chemistry for creating complex molecules. Its unique structure facilitates the synthesis of bioactive compounds , which are essential in developing new drugs and therapeutic agents. Researchers utilize it to explore new chemical reactions and pathways.

Wirkmechanismus

Target of Action

Related compounds such as 2-amino-2,3-dihydro-1h-indene-5-carboxamide have been shown to inhibit the discoidin domain receptor 1 (ddr1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, playing a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .

Mode of Action

It’s worth noting that related compounds have shown to interact with their targets through hydrogen bonding

Biochemical Pathways

Considering the potential target ddr1, it could be involved in pathways related to cell adhesion, proliferation, and extracellular matrix remodeling

Result of Action

Related compounds have shown to inhibit ddr1, potentially affecting cell adhesion, proliferation, and extracellular matrix remodeling

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-indene-1,5-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9H,1,4,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCUCVFOTWGVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1N)C=CC(=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dihydro-1H-indene-1,5-diamine | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![({4-[(difluoromethyl)sulfanyl]phenyl}methyl)(methyl)amine](/img/structure/B6143249.png)

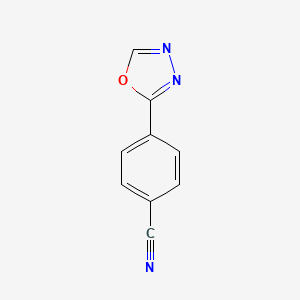

![4-[4-(chloromethyl)-1,3-oxazol-2-yl]benzonitrile](/img/structure/B6143264.png)

![2-chloro-N-[1-(2,5-dimethylphenyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B6143274.png)